molecular formula C7H6BrN3 B11892088 6-Bromopyrrolo[1,2-a]pyrazin-1-amine

6-Bromopyrrolo[1,2-a]pyrazin-1-amine

Cat. No.: B11892088
M. Wt: 212.05 g/mol
InChI Key: XGNPLBQHLMLDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Nitrogen-Containing Heterocycles in Synthetic Organic Chemistry

Nitrogen-containing heterocycles are cyclic organic compounds where one or more carbon atoms in the ring have been replaced by a nitrogen atom. thieme-connect.comthieme-connect.com This class of compounds is of paramount importance in organic chemistry, as the presence of the nitrogen atom(s) imparts unique physical and chemical properties to the molecule. rsc.org These properties include altered electron distribution, basicity, and the ability to participate in hydrogen bonding, all of which influence their reactivity and interactions with other molecules. researchgate.net Consequently, nitrogen heterocycles are ubiquitous in nature, found in alkaloids, vitamins, and nucleic acids, and form the core of a vast array of pharmaceuticals, agrochemicals, and materials. rsc.orgmdpi.com

Significance of the Pyrrolo[1,2-a]pyrazine (B1600676) Core in Advanced Chemical Research

The pyrrolo[1,2-a]pyrazine core is a fused bicyclic heterocycle, consisting of a pyrrole (B145914) ring fused to a pyrazine (B50134) ring. nih.gov This arrangement creates a unique electronic and structural framework that has captured the attention of medicinal and synthetic chemists. The scaffold is present in various natural products and has been identified as a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. researchgate.net Research has shown that derivatives of the pyrrolo[1,2-a]pyrazine core exhibit a wide range of biological activities. thieme-connect.com

Contextualization of Halogenated and Aminated Pyrrolo[1,2-a]pyrazine Derivatives

The introduction of halogen atoms and amino groups onto the pyrrolo[1,2-a]pyrazine scaffold significantly expands its chemical diversity and potential applications. Halogenation, particularly bromination, provides a chemical handle for further functionalization through various cross-coupling reactions. rsc.org This allows for the construction of more complex molecular architectures. Aminated derivatives, on the other hand, can modulate the electronic properties and basicity of the molecule, and introduce a key site for hydrogen bonding interactions, which is often crucial for biological activity.

Research Focus on 6-Bromopyrrolo[1,2-a]pyrazin-1-amine

This article centers on the specific compound This compound . This molecule combines the key features of a brominated and an aminated pyrrolo[1,2-a]pyrazine core. Its study is driven by the potential to utilize the bromo substituent as a point for synthetic diversification while the amino group can influence its chemical and biological profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

6-bromopyrrolo[1,2-a]pyrazin-1-amine

InChI

InChI=1S/C7H6BrN3/c8-6-2-1-5-7(9)10-3-4-11(5)6/h1-4H,(H2,9,10)

InChI Key

XGNPLBQHLMLDOX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=C2Br)C(=N1)N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 6 Bromopyrrolo 1,2 a Pyrazin 1 Amine

Reactivity at the Bromine Atom (Position 6)

The bromine atom on the pyrazine (B50134) ring is a key handle for introducing molecular diversity through various substitution and coupling reactions.

The electron-withdrawing nature of the pyrazine nitrogen atoms activates the C6-Br bond towards nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com This allows for the displacement of the bromide ion by a variety of nucleophiles. While specific studies on 6-Bromopyrrolo[1,2-a]pyrazin-1-amine are not extensively documented, the reactivity of similar heteroaromatic halides suggests that it would readily react with nucleophiles like amines and thiols. znaturforsch.com The reaction typically proceeds under basic conditions, which facilitate the departure of the leaving group. The general mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the bromide ion to yield the substituted product. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Bromo-Heterocycles

Entry Bromo-Heterocycle Nucleophile Conditions Product Yield (%)
1 2-Chloropyridine Ammonia (B1221849) High Pressure, High Temp. 2-Aminopyridine High
2 4-Bromopyridine Sodium Methoxide Methanol, Reflux 4-Methoxypyridine Good

This table presents examples of SNAr reactions on related bromo-pyridines to illustrate the expected reactivity.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at position 6 of this compound is an ideal electrophilic partner for these transformations.

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester). It is a versatile method for introducing new aryl or heteroaryl substituents. Given the prevalence of Suzuki couplings on bromo-pyridines and other related heterocycles, it is expected that this compound would be a suitable substrate. The reaction typically requires a palladium catalyst, a base, and an appropriate solvent.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. This reaction would enable the introduction of vinyl groups at position 6, providing a gateway to further functionalization.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would allow for the introduction of alkynyl moieties, which are valuable synthons in organic chemistry.

Table 2: Examples of Cross-Coupling Reactions on Analogous Bromo-Aza-Heterocycles

Entry Coupling Type Bromo-Heterocycle Coupling Partner Catalyst/Conditions Product Yield (%)
1 Suzuki 2-Bromopyridine Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O 2-Phenylpyridine 85
2 Heck 3-Bromopyridine Styrene Pd(OAc)₂, P(o-tolyl)₃, Et₃N 3-Styrylpyridine 70

This table provides representative examples of cross-coupling reactions on related bromo-pyridines to showcase the potential of this compound in such transformations.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation on this compound would generate a highly reactive organolithium or organomagnesium intermediate. This intermediate could then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of functional groups at position 6. The reaction is typically performed at low temperatures using organolithium reagents like n-butyllithium or Grignard reagents. nih.govznaturforsch.comnih.gov The presence of the amino group might require protection or the use of excess organometallic reagent.

Table 3: Illustrative Halogen-Metal Exchange and Subsequent Electrophilic Quench

Entry Bromo-Heterocycle Reagent Electrophile Product Yield (%)
1 3-Bromopyridine n-BuLi, -78 °C Benzaldehyde Phenyl(pyridin-3-yl)methanol 75
2 2-Bromothiophene EtMgBr, THF CO₂ Thiophene-2-carboxylic acid 80

This table illustrates the halogen-metal exchange reaction followed by trapping with an electrophile on various bromo-aromatic compounds, indicating a plausible reaction pathway for this compound.

Reactivity of the 1-Amino Group

The 1-amino group, being a primary amine, is a versatile functional handle that can undergo a variety of transformations to modify the properties of the parent molecule.

The nucleophilic nitrogen of the 1-amino group can readily react with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding amides. This modification can be used to introduce a wide range of acyl groups, potentially modulating the biological activity or physical properties of the molecule. nih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides would yield sulfonamides. Sulfonamide moieties are prevalent in many therapeutic agents.

Table 4: Representative Acylation and Sulfonylation Reactions of Amino-Heterocycles

Entry Reaction Type Amino-Heterocycle Reagent Conditions Product Yield (%)
1 Acylation 2-Aminopyridine Acetyl Chloride Pyridine (B92270), 0 °C to rt N-(pyridin-2-yl)acetamide 92
2 Acylation 3-Aminoquinoline Benzoyl Chloride Et₃N, DCM N-(quinolin-3-yl)benzamide 88

This table showcases typical acylation and sulfonylation reactions on related amino-heterocycles, suggesting the expected reactivity of the 1-amino group of this compound.

The 1-amino group can be alkylated to form secondary or tertiary amines. Direct N-alkylation can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is often a more controlled method for mono-alkylation. researchgate.net These modifications can significantly alter the steric and electronic properties of the molecule. Recent advances have also described catalytic methods for the N-alkylation of unprotected amino acids with alcohols, which could potentially be adapted for this system. nih.gov

Table 5: Examples of N-Alkylation of Amino-Heterocycles | Entry | Alkylation Method | Amino-Heterocycle | Reagent(s) | Product | Yield (%) | | :-- | :--- | :--- | :--- | :--- | :--- | | 1 | Direct Alkylation | 2-Aminopyridine | Methyl Iodide | K₂CO₃, Acetone | 2-(Methylamino)pyridine | Moderate | | 2 | Reductive Amination | 4-Amino-pyrimidine | Benzaldehyde, NaBH(OAc)₃ | N-Benzylpyrimidin-4-amine | 85 | | 3 | Catalytic Alkylation | Glycine | Benzyl Alcohol, Ru-catalyst | N-Benzylglycine | High |

This table provides examples of N-alkylation reactions on analogous amino-heterocycles and amino acids, illustrating potential pathways for the modification of the 1-amino group in this compound.

Diazotization and Subsequent Transformations

The primary aromatic amino group at the C1 position of this compound is a key functional handle for a variety of chemical transformations. Treatment of the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures, is expected to yield a diazonium salt intermediate. libretexts.orgnih.gov While aliphatic diazonium ions are notoriously unstable, aryl diazonium salts exhibit greater stability, particularly at 0–10 °C, allowing for their use in subsequent reactions. libretexts.org The stability of the pyrrolo[1,2-a]pyrazin-1-yl diazonium cation would be influenced by the electronic nature of the fused ring system.

Once formed, this diazonium salt can undergo a range of substitution reactions, collectively known as diazotization reactions. A prominent example is the Sandmeyer reaction, which provides a pathway to introduce a variety of substituents onto the C1 position. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction involves the treatment of the diazonium salt with a copper(I) salt, such as copper(I) chloride, copper(I) bromide, or copper(I) cyanide, to replace the diazonium group (-N₂⁺) with a chloro, bromo, or cyano group, respectively. wikipedia.orgyoutube.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

The versatility of the diazonium intermediate extends beyond the classic Sandmeyer conditions. For instance, reaction with potassium iodide can yield the corresponding 1-iodo derivative, a transformation that often does not require a copper catalyst. organic-chemistry.org Similarly, heating the aqueous diazonium salt solution can lead to its replacement by a hydroxyl group, affording the corresponding phenol (B47542) analog, 6-Bromopyrrolo[1,2-a]pyrazin-1-ol. byjus.com Furthermore, fluorination can be achieved using the Balz–Schiemann reaction, which involves the thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt. organic-chemistry.org

The table below summarizes the potential products from the diazotization of this compound.

ReagentReaction NamePotential Product at C1
CuCl / HClSandmeyer-Cl
CuBr / HBrSandmeyer-Br
CuCN / KCNSandmeyer-CN
KI-I
H₂O, Δ-OH
HBF₄, ΔBalz-Schiemann-F
H₃PO₂-H (Deamination)

Condensation Reactions with Carbonyl Compounds

The primary amino group at C1 can readily participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netnih.gov This reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. rsc.org

The reaction of this compound with various carbonyl compounds would lead to a diverse array of N-substituted imine derivatives. The electronic and steric properties of the aldehyde or ketone will influence the reaction rate and the stability of the resulting imine. For example, aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon.

These condensation reactions are often reversible, with the equilibrium driven towards the product by removing the water formed during the reaction. The resulting imines are themselves valuable synthetic intermediates. They can be reduced, for example by sodium borohydride, to furnish secondary amines, or they can react with various nucleophiles. The formation of pyrazines through the condensation of two α-amino ketone molecules highlights the importance of such reactions in building heterocyclic scaffolds. researchgate.net

Reactivity of the Pyrrolo[1,2-a]pyrazine (B1600676) Core

The reactivity of the fused pyrrolo[1,2-a]pyrazine ring system is dictated by the interplay between the electron-rich five-membered pyrrole (B145914) ring and the electron-deficient six-membered pyrazine ring.

Electrophilic Aromatic Substitution on the Pyrrole and Pyrazine Rings (beyond bromination)

The pyrrolo[1,2-a]pyrazine system generally undergoes electrophilic aromatic substitution preferentially on the electron-rich pyrrole moiety. nih.gov Theoretical calculations and experimental evidence suggest that the C3 position is the most nucleophilic and thus the most favorable site for electrophilic attack. stackexchange.com The pyrazine ring, being π-deficient, is strongly deactivated towards electrophilic substitution. stackexchange.com

In the case of this compound, the directing effects of the existing substituents must be considered. The amino group at C1 is a powerful activating, ortho-, para-directing group. The bromine atom at C6 is a deactivating, ortho-, para-directing group.

Nitration: Introduction of a nitro group onto the ring can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid or acetyl nitrate. researchgate.net Given the strong activation by the C1-amino group and the inherent reactivity of the C3 position, nitration is expected to occur primarily at the C3 position.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, or Vilsmeier-Haack formylation (using POCl₃/DMF), are effective methods for introducing acyl or formyl groups. nih.govdocumentsdelivered.com These reactions are also anticipated to proceed at the C3 position. Research has shown that regiodivergent electrophilic acylation is possible, allowing for the construction of diverse chemical libraries. nih.gov

Halogenation: Further halogenation, for instance with N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS), would likely target the most activated positions on the pyrrole ring, such as C3 or potentially C2, depending on the reaction conditions.

The table below summarizes the predicted outcomes of electrophilic substitution on this compound.

ReactionReagentPredicted Major Product
NitrationHNO₃ / H₂SO₄6-Bromo-3-nitro-pyrrolo[1,2-a]pyrazin-1-amine
FormylationPOCl₃ / DMF1-Amino-6-bromo-pyrrolo[1,2-a]pyrazine-3-carbaldehyde
AcetylationAc₂O / Lewis Acid1-(1-Amino-6-bromo-pyrrolo[1,2-a]pyrazin-3-yl)ethanone
IodinationNIS6-Bromo-3-iodo-pyrrolo[1,2-a]pyrazin-1-amine

Nucleophilic Additions to the Pyrazine Moiety

The electron-deficient nature of the pyrazine ring makes it susceptible to attack by nucleophiles. um.edu.my This reactivity is enhanced by the presence of the electron-withdrawing nitrogen atoms. Nucleophilic attack can occur either as an addition reaction, sometimes followed by re-aromatization, or as a nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present.

In this compound, direct nucleophilic addition to the pyrazine ring is possible, particularly with strong nucleophiles like organolithium or Grignard reagents. nih.gov The positions most susceptible to attack would be the carbons adjacent to the ring-junction nitrogen (C4) and the other nitrogen atom (C8). The bromine at C6, while not an exceptionally good leaving group, could potentially be displaced by a strong nucleophile under forcing conditions in an SₙAr-type reaction. Studies on chloropyrazines have demonstrated that such substitutions are feasible. um.edu.my

Oxidation and Reduction Chemistry of the Fused Ring System

Oxidation: The pyrrolo[1,2-a]pyrazine system can be oxidized at several positions. The nitrogen atoms of the pyrazine ring are susceptible to oxidation, potentially forming N-oxides upon treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The electron-rich pyrrole ring can also be targeted by oxidizing agents, which can sometimes lead to ring-opening or rearrangement reactions, depending on the substrate and conditions. mdpi.com For instance, oxidation of pyrrole-2-carbamides with reagents like 2-iodoxybenzoic acid (IBX) can yield hydroxypyrrolopyrazinones. mdpi.com

Reduction: Catalytic hydrogenation is a common method for the reduction of heterocyclic systems. Using catalysts like palladium on carbon (Pd/C) with hydrogen gas could potentially lead to several outcomes. commonorganicchemistry.com The pyrazine ring can be reduced to a dihydropyrazine (B8608421) or a tetrahydropyrazine (B3061110) (piperazine) derivative. Concurrently, the carbon-bromine bond at C6 is susceptible to hydrogenolysis, leading to debromination. The choice of catalyst and reaction conditions (temperature, pressure, solvent) would be crucial in controlling the selectivity of the reduction. For example, Raney Nickel is often used to avoid dehalogenation. commonorganicchemistry.com The reduction of a nitro group, if introduced via electrophilic substitution, to an amino group can also be readily achieved through catalytic hydrogenation or with reducing agents like tin(II) chloride or iron in acidic media. commonorganicchemistry.com

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 6-Bromopyrrolo[1,2-a]pyrazin-1-amine. A full assignment of proton (¹H) and carbon-¹³ (¹³C) signals, supported by two-dimensional (2D) NMR experiments, is essential for structural confirmation. nih.govmdpi.com

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the heterocyclic rings and the amine group. The protons of the pyrrolo[1,2-a]pyrazine (B1600676) core typically appear in the aromatic region. The presence of the electron-withdrawing bromine atom at the C6 position would influence the chemical shifts of adjacent protons. The primary amine (-NH₂) protons may appear as a broad singlet; however, hindered rotation can sometimes lead to two distinct signals. mdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show seven distinct signals corresponding to the carbon atoms of the bicyclic core. The carbon atom bonded to the bromine (C6) would be significantly affected, and its chemical shift can be predicted based on empirical data for similar brominated heterocycles. Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between quaternary (C), methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. mdpi.com

2D NMR: To unambiguously assign all signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.govbeilstein-journals.org

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protons to their corresponding carbons.

HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the entire molecule, including the placement of the bromine atom and the amine group on the pyrrolopyrazine framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar heterocyclic systems. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C1 - Quaternary C, shift influenced by -NH₂
H3 Aromatic region doublet -
C3 Aromatic region -
H4 Aromatic region doublet -
C4 Aromatic region -
C6 - Shift influenced by -Br
H7 Aromatic region singlet -
C7 Aromatic region -
H8 Aromatic region singlet -
C8 Aromatic region -
NH₂ Broad singlet -

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.govmdpi.com For this compound, HRMS would be used to confirm its molecular formula, C₇H₅BrN₄.

The instrument measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can help confirm the arrangement of the atoms and functional groups.

Table 2: HRMS Data for this compound

Parameter Description Value
Molecular Formula The elemental composition of the molecule. C₇H₅BrN₄
Calculated Mass [M(⁷⁹Br)]⁺ The theoretical exact mass of the molecular ion containing the ⁷⁹Br isotope. 223.9719
Calculated Mass [M(⁸¹Br)]⁺ The theoretical exact mass of the molecular ion containing the ⁸¹Br isotope. 225.9699

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com

For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of the primary amine (-NH₂) and the aromatic pyrrolopyrazine ring system. The N-H stretching vibrations of the primary amine are typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected to appear in the 1500-1650 cm⁻¹ region. The C-Br bond also has a characteristic stretching frequency, though it appears in the fingerprint region at lower wavenumbers.

Table 3: Key IR Absorption Bands for this compound Reference data from analogous compounds suggests the following characteristic peaks. mdpi.com

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C and C=N Stretch 1500 - 1650
Amine N-H Bend 1580 - 1650
Aromatic Ring C-H Bend (out-of-plane) 700 - 900

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While NMR, MS, and IR spectroscopy establish the chemical structure, single-crystal X-ray diffraction (SC-XRD) provides the definitive three-dimensional structure of the molecule in the solid state. mdpi.com This technique is invaluable for determining precise bond lengths, bond angles, and torsional angles.

If suitable single crystals of this compound can be grown, X-ray crystallography would confirm the planarity of the fused pyrrolopyrazine ring system. It would also reveal the exact spatial orientation of the bromine atom and the amine group relative to the rings. Furthermore, this analysis elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding between the amine group of one molecule and the nitrogen atoms of a neighboring molecule, which dictate the crystal packing. mdpi.com Such an analysis would provide unequivocal proof of the compound's constitution and conformation.

Computational Chemistry and Theoretical Studies of Pyrrolo 1,2 a Pyrazines, with Focus on 6 Bromopyrrolo 1,2 a Pyrazin 1 Amine

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for studying the electronic and geometric properties of molecules. While specific DFT data for 6-Bromopyrrolo[1,2-a]pyrazin-1-amine is not extensively available in the public domain, we can infer its properties by examining related structures and the fundamental principles of substituent effects on the parent pyrrolo[1,2-a]pyrazine (B1600676) core.

Electronic Structure Analysis (e.g., HOMO, LUMO energy levels and distribution, charge distribution)

The electronic properties of the pyrrolo[1,2-a]pyrazine system are dictated by the fusion of the electron-rich pyrrole (B145914) ring and the electron-deficient pyrazine (B50134) ring. The introduction of substituents, such as a bromine atom at the 6-position and an amine group at the 1-position, significantly modulates these properties. The amino group (-NH2), a strong electron-donating group, will increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. Conversely, the bromine atom (-Br), an electron-withdrawing group via induction but electron-donating through resonance, will have a more complex effect, generally lowering the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies on related N-doped polycyclic aromatic hydrocarbons have shown that the incorporation of heteroatoms significantly affects HOMO and LUMO energies. mdpi.com For instance, amine-like nitrogen atoms enhance the electron-donating character of a polycyclic compound. mdpi.com In this compound, the amino group at the 1-position is expected to significantly raise the HOMO energy, localizing electron density primarily on the pyrrole moiety. The bromine at the 6-position, on the pyrazine ring, will inductively withdraw electron density, lowering the LUMO energy and potentially influencing the site of nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity. The opposing electronic effects of the amino and bromo substituents in this compound likely result in a reduced HOMO-LUMO gap compared to the unsubstituted parent compound, suggesting enhanced reactivity.

The charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, would likely show a high electron density around the amino group and the pyrrole ring, indicating probable sites for electrophilic attack. aimspress.com The nitrogen atoms of the pyrazine ring and the bromine atom would exhibit a more positive or less negative potential, marking them as potential sites for nucleophilic interaction.

Table 1: Calculated HOMO and LUMO Energies for Analogous Heterocyclic Compounds

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline (6a)DFT-5.23-2.712.52
Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline (6b)DFT-5.35-2.892.46
Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline (7a)DFT-5.10-2.582.52
Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline (7b)DFT-5.19-2.672.52

This table presents data for related nitrogen-containing polycyclic aromatic compounds to illustrate the range of HOMO/LUMO energies in such systems. Data adapted from mdpi.com.

Energetic Considerations (e.g., gas phase basicity)

Theoretical calculations can provide quantitative predictions of gas-phase basicity (GB) and proton affinity (PA). While specific values for this compound are not available, studies on other nitrogen-containing heterocyclic aromatic compounds demonstrate the utility of DFT in predicting these properties. researchgate.net

Geometry Optimization and Molecular Conformation

DFT calculations are routinely used to determine the lowest energy geometry of molecules. For this compound, the pyrrolo[1,2-a]pyrazine core is expected to be largely planar. The primary conformational flexibility would arise from the rotation of the amino group. Geometry optimization would likely reveal a preferred orientation of the -NH2 group that maximizes electronic conjugation and minimizes steric hindrance.

In a computational study of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, the planarity of the heterocyclic system was found to be a key factor in its electronic properties. nih.gov Similar planarity would be expected for the core of this compound, with minor puckering possible depending on the substituent interactions.

Mechanistic Investigations of Synthetic Transformations and Reactivity Profiles

Computational chemistry is invaluable for elucidating reaction mechanisms. For pyrrolo[1,2-a]pyrazines, electrophilic substitution is a key reaction. The fused pyrrole ring is highly activated towards electrophiles. msu.edu The introduction of a strongly activating amino group at the 1-position would further enhance this reactivity, directing electrophiles primarily to the pyrrole ring. The bromine atom on the pyrazine ring would have a lesser directing effect on electrophilic attack on the pyrrole ring.

Theoretical studies on the electrophilic substitution of pyrrole show a strong preference for attack at the 2-position (α-position). msu.eduyoutube.com In the case of this compound, the positions ortho and para to the activating amino group (positions 2 and 4 of the pyrrole ring) would be the most likely sites of electrophilic attack. Computational modeling of the transition states for electrophilic attack at different positions could definitively predict the regioselectivity.

Prediction of Spectroscopic Parameters

Published NMR data for the parent pyrrolizin-3-one and its aza-derivatives demonstrate the sensitivity of chemical shifts to the electronic structure of the heterocyclic core. rsc.org Similar sensitivity would be expected for substituted pyrrolo[1,2-a]pyrazines.

Table 2: Experimental ¹H NMR Chemical Shifts for Parent Heterocycles

CompoundProtonChemical Shift (ppm)
PyrroleH2, H56.737
H3, H46.235
PyrazineH2, H3, H5, H68.63

This table provides reference chemical shifts for the parent heterocycles to contextualize the expected shifts in the fused system. Data adapted from chemicalbook.comchemicalbook.com.

Academic Research Applications in Advanced Organic Synthesis and Material Science

6-Bromopyrrolo[1,2-a]pyrazin-1-amine as a Building Block for Complex Molecule Synthesis

The pyrrolo[1,2-a]pyrazine (B1600676) core is a recognized scaffold in medicinal chemistry and natural product synthesis. mdpi.comresearchgate.net The presence of a bromine atom and an amino group on this scaffold, as in this compound, offers orthogonal handles for sequential chemical modifications, making it a valuable starting material for the construction of more elaborate molecular architectures.

While specific documented examples of the direct use of this compound as a building block are not extensively reported in publicly available literature, the synthesis of closely related analogs provides insight into its potential synthetic utility. For instance, research has demonstrated the synthesis of 6-bromopyrrolo[1,2-a]pyrazine (B6269415) from a pyrrolo[1,2-a]pyrazine precursor via electrophilic bromination using N-bromosuccinimide (NBS). mdpi.comnih.gov This reaction highlights the reactivity of the C6 position of the pyrrolo[1,2-a]pyrazine ring system and suggests a feasible pathway for the introduction of the bromo substituent.

The amino group at the C1 position can be envisioned to participate in a variety of reactions, including amide bond formation, N-alkylation, and transition metal-catalyzed cross-coupling reactions. The bromine atom, a versatile functional group in organic synthesis, can be readily transformed through reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of carbon- and heteroatom-based substituents. The combination of these reactive sites makes this compound a promising starting point for the synthesis of complex molecules with potential biological activity.

Scaffold Diversity Generation through Strategic Functionalization

The generation of molecular diversity from a common scaffold is a cornerstone of modern drug discovery and materials science. The strategic functionalization of this compound allows for the systematic exploration of the chemical space around the pyrrolo[1,2-a]pyrazine core.

The differential reactivity of the bromine and amine groups can be exploited to achieve scaffold diversity. For example, the amino group could first be protected, followed by a cross-coupling reaction at the C6-bromo position. Subsequent deprotection of the amine and further functionalization would lead to a diverse library of compounds. Alternatively, the amine could be functionalized first, followed by modification at the bromine-bearing position.

This strategic approach can lead to the generation of a wide range of derivatives with varying electronic properties, steric profiles, and hydrogen bonding capabilities. Such libraries of compounds are invaluable for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of organic materials. researchgate.net

Development of Novel Catalytic Transformations Involving the Pyrrolo[1,2-a]pyrazine Core

The pyrrolo[1,2-a]pyrazine scaffold itself can be synthesized through various catalytic methods. For instance, catalyst-free multicomponent reactions have been developed to form pyrrolo[1,2-a]pyrazine derivatives. nih.gov Furthermore, catalyst-free annulative functionalization approaches have been devised for the construction of related imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.gov

While specific catalytic transformations involving this compound as a catalyst or a key substrate are not yet prominent in the literature, its structure suggests potential applications. The nitrogen atoms in the pyrazine (B50134) ring could potentially act as ligands for transition metals, opening up the possibility of designing novel catalysts for a variety of organic transformations. Moreover, the electron-rich nature of the pyrrole (B145914) ring, modulated by the electron-withdrawing bromine atom and the electron-donating amino group, could influence its reactivity in catalytic cycles.

Future research may focus on exploring the utility of this compound and its derivatives as organocatalysts or as ligands in transition metal catalysis, potentially leading to the discovery of new and efficient synthetic methodologies.

Exploration in Organic Electronic Materials

Nitrogen-containing heterocycles are of significant interest in the field of organic electronic materials due to their inherent electronic properties and their ability to engage in intermolecular interactions. researchgate.net The pyrrolo[1,2-a]pyrazine scaffold, with its extended π-system and multiple nitrogen atoms, is a promising candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The functional groups on this compound provide a means to tune the electronic and photophysical properties of the core scaffold. The bromine atom can be replaced with various aryl or heteroaryl groups through cross-coupling reactions, which can extend the conjugation and modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The amino group can also be functionalized to influence solubility, solid-state packing, and intermolecular charge transport.

Academic Significance and Research Implications of the Pyrrolo 1,2 a Pyrazine Scaffold

Pyrrolopyrazine as a "Privileged Scaffold" in Medicinal Chemistry Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The pyrrolo[1,2-a]pyrazine (B1600676) nucleus is considered one such scaffold due to its three-dimensional structure and the specific placement of its nitrogen atoms, which allow for a variety of interactions with biological macromolecules. nih.govresearchgate.net This versatility has made it a valuable starting point for the design of new therapeutic agents. nih.govresearchgate.net

The interest in pyrrolo[1,2-a]pyrazines and related bridgehead nitrogen heterocycles stems from their proven potential in yielding derivatives with a wide spectrum of biological activities. nih.govpitt.edu These activities include, but are not limited to, antimicrobial, anti-inflammatory, antiviral, and antitumor effects. researchgate.net The adaptability of the pyrrolopyrazine core allows for the synthesis of large and diverse chemical libraries, which can be screened for various biological activities. nih.gov

Understanding Structure-Activity Relationships (SAR) in Pyrrolopyrazine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For pyrrolopyrazine derivatives, SAR studies have provided valuable insights into the specific structural features required for their therapeutic effects. researchgate.netnih.govnih.gov Despite the importance of this scaffold, comprehensive SAR research on it remains somewhat limited. researchgate.net

Impact of Halogenation on SAR (e.g., bromine substitution)

The introduction of halogen atoms, such as bromine, into the pyrrolopyrazine scaffold can significantly influence its biological activity. mdpi.com Halogenation can affect a molecule's lipophilicity, electronic properties, and conformation, all of which play a role in its interaction with biological targets. researchgate.net For instance, in some series of pyrrolopyrazine derivatives, halogen substitution at specific positions has been shown to enhance anticancer activity. nih.gov Conversely, in other cases, halogenated compounds showed less activity compared to those with other substituents like a methoxy (B1213986) group. nih.gov This highlights the nuanced and context-dependent role of halogenation in the SAR of these compounds. The strategic placement of halogens can lead to the development of more potent and selective inhibitors. mdpi.com

Role of Amine Functionality in SAR

The amine group is another critical functionality in the SAR of pyrrolopyrazine derivatives. Its ability to act as a hydrogen bond donor and acceptor allows it to form key interactions with biological targets. The position and nature of the amine substituent can dramatically alter the compound's activity and selectivity. For example, the incorporation of a basic amino group on the C-6 side chain of a pyrrolotriazine core was found to be beneficial in certain kinase inhibitors. pitt.edu SAR investigations have demonstrated that modifications at various positions of the pyrrolopyrazine ring, including the introduction of amine-containing side chains, are critical for optimizing biological activity. nih.gov

Exploration of Molecular Interaction Mechanisms for Pyrrolopyrazine Derivatives (e.g., kinase inhibition, receptor antagonism)

The diverse biological activities of pyrrolopyrazine derivatives are a result of their ability to interact with various biological targets through different mechanisms.

Kinase Inhibition: A significant area of research has focused on pyrrolo[1,2-a]pyrazine derivatives as kinase inhibitors. nih.govresearchgate.netgoogleapis.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. nih.gov The pyrrolo[2,1-f] pitt.eduresearchgate.netnih.govtriazine nucleus, a related scaffold, has been identified as a potent template for designing inhibitors of various kinases, including EGFR, VEGFR-2, and JAK2. nih.govnih.gov These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. nih.gov

Receptor Antagonism: Pyrrolo[1,2-a]pyrazine derivatives have also been developed as potent and selective antagonists for various receptors. For example, novel series of these compounds have been identified as vasopressin 1b (V1b) receptor antagonists. nih.gov Others have been explored as non-competitive antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.netasianpubs.org

The table below summarizes the inhibitory activity of some pyrrolopyrazine derivatives against various kinases.

Compound ClassTarget KinaseActivityReference
Pyrrolo[2,1-f] pitt.eduresearchgate.netnih.govtriazinesEGFR, VEGFR-2Potent biochemical inhibitors nih.gov
PyrrolopyrazinesCDK5/p25, GSK-3IC50 ≤ 0.5µM for some derivatives googleapis.com
Pyrrolo[2,3-d]pyrimidinesEGFR, Her2, VEGFR2, CDK2IC50 values ranging from 40 to 204 nM for compound 5k mdpi.com
Pyrrolo[2,1-f] pitt.eduresearchgate.netnih.govtriazinesALK, JAK2, Met kinasePotent inhibitors nih.govpitt.edu

Inspiration from Natural Products Containing Pyrrolopyrazine Moieties

Nature is a rich source of complex and biologically active molecules. Many natural products containing the pyrrole (B145914) or pyrazine (B50134) ring have been isolated from various sources, including marine organisms and microbes. researchgate.netresearchgate.netrsc.org These natural products often serve as inspiration for the design and synthesis of new therapeutic agents. nih.gov For example, compounds like longamide and its derivatives are brominated pyrrole-containing natural products isolated from marine sources. chim.it

Total Synthesis of Natural Product Analogs

The total synthesis of natural products and their analogs is a cornerstone of medicinal chemistry. nih.gov It not only provides a route to access larger quantities of these often-scarce compounds for biological testing but also allows for the creation of analogs with improved properties. rsc.org The synthesis of analogs of pyrrolopyrazine-containing natural products allows researchers to systematically explore the SAR and optimize the lead compounds for better efficacy and pharmacokinetic profiles. nih.govchim.it For instance, the synthesis of longamide analogs has been pursued to evaluate their cytotoxic effects. chim.it

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Methodologies for Skeletal Diversification

The development of novel synthetic routes to expand the chemical space around the 6-Bromopyrrolo[1,2-a]pyrazin-1-amine core is a primary area of future research. Current strategies for constructing the broader pyrrolo[1,2-a]pyrazine (B1600676) skeleton, such as the cyclization of 2-formylpyrrole-based enaminones with ammonium (B1175870) acetate (B1210297), provide a foundational approach. nih.gov Other established methods include intramolecular cyclization of N-substituted pyrrole-2-carbonitrile (B156044) derivatives and domino reactions starting from vinyl azides. researchgate.net

Future efforts will likely focus on creating greater skeletal diversity. This can be achieved through:

Multicomponent Reactions: Designing one-pot, three-component coupling reactions, for instance using a pyrrole (B145914) derivative, an amine, and a trialkylphosphite, can lead to highly functionalized pyrazine (B50134) units under environmentally friendly conditions. rsc.org

Domino and Cascade Reactions: The development of cascade reactions, such as those involving palladium-catalyzed coupling and intramolecular cyclization, can efficiently generate complex derivatives from simple starting materials. researchgate.net

Post-Synthetic Modification: The bromine atom at the 6-position is a key functional group for diversification. It can be readily transformed using a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce a wide range of aryl, heteroaryl, and alkyl substituents. This allows for the systematic exploration of the structure-activity relationship (SAR).

[3+2] Cycloaddition Reactions: The use of in situ generated mesoionic compounds, like oxazolo-pyridazinones, in [3+2] cycloaddition reactions with various dipolarophiles offers a regioselective pathway to novel fused pyrrolo[1,2-a]pyrazine systems. mdpi.comnih.gov

These methodologies will enable the creation of extensive libraries of this compound analogs, each with unique three-dimensional structures and properties.

Integration with Automated Synthesis and Flow Chemistry

To accelerate the discovery and optimization of pyrrolo[1,2-a]pyrazine derivatives, the integration of automated synthesis and flow chemistry is a critical future direction. These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and rapid optimization of reaction conditions.

Flow chemistry, where reagents are continuously pumped through a reactor, is particularly well-suited for reactions that are hazardous or difficult to control on a large scale, such as those involving azides or strong oxidants. americanpharmaceuticalreview.com For instance, the Curtius rearrangement, a potential reaction for synthesizing amine-substituted heterocycles, can be performed more safely and efficiently in a flow system. americanpharmaceuticalreview.com The use of Process Analytical Technology (PAT) in conjunction with flow chemistry allows for real-time monitoring and optimization of the reaction, ensuring high purity and yield. americanpharmaceuticalreview.comresearchgate.net

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. This high-throughput approach can rapidly generate a large number of derivatives for biological screening, significantly shortening the drug discovery timeline.

Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound and its derivatives is essential for process optimization and control. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes based on real-time measurements of critical quality and performance attributes. mt.com

The implementation of PAT in the synthesis of N-heterocycles will rely on advanced spectroscopic and analytical techniques for in situ monitoring. These include:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise determination of reaction endpoints and kinetics. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is emerging as a powerful tool for continuous reaction monitoring, providing detailed structural information on the species present in the reaction mixture.

Mass Spectrometry: Real-time mass spectrometry can be used to track the formation of products and byproducts, offering high sensitivity and selectivity.

By integrating these techniques into the synthesis workflow, researchers can gain a comprehensive understanding of the reaction landscape, leading to more robust and efficient processes. nih.gov

Machine Learning and Artificial Intelligence in Pyrrolo[1,2-a]pyrazine Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design and discovery of new pyrrolo[1,2-a]pyrazine-based molecules. mdpi.comnih.gov These computational tools can analyze vast datasets to identify complex relationships between chemical structure and biological activity, guiding the design of more potent and selective compounds.

Future applications of ML and AI in this field include:

Predictive Modeling: ML models can be trained to predict the biological activity, pharmacokinetic properties, and toxicity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties, exploring a much larger chemical space than is possible with traditional methods.

Reaction Optimization: AI algorithms can predict the optimal reaction conditions to maximize the yield and purity of a target compound, reducing the need for extensive experimental optimization.

Exploration of Unconventional Reactivity Profiles and Bond Activations

While the functionalization of the 6-bromo position is a logical starting point, future research will also delve into the exploration of unconventional reactivity profiles and bond activations on the pyrrolo[1,2-a]pyrazine core. This includes the selective functionalization of C-H bonds, which is an atom-economical and environmentally friendly approach to creating new derivatives.

Recent advances in catalysis have enabled the direct C-H functionalization of related heterocyclic systems. scirp.org For example, iron- and copper-catalyzed reactions have been developed for the C-H amination and arylation of N-heterocycles. rsc.orgrsc.org Applying these methods to this compound could lead to the discovery of novel transformations and the synthesis of previously inaccessible derivatives.

Furthermore, the interplay between the existing bromo and amino substituents and the reactivity of the heterocyclic core is an area ripe for investigation. Understanding how these groups influence the electronic properties of the ring system will be key to developing new and selective bond activation strategies.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign synthetic methods. nih.govresearchgate.netfrontiersin.org

Key areas of focus will include:

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives, such as water, ionic liquids, or bio-based solvents. rsc.org

Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts and earth-abundant metal catalysts, to minimize waste and energy consumption. mdpi.com

Energy Efficiency: Utilizing energy-efficient activation methods, such as microwave and ultrasound irradiation, to reduce reaction times and energy usage. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts. polimi.it

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable. polimi.it

Q & A

Q. What are the established synthetic routes for 6-Bromopyrrolo[1,2-a]pyrazin-1-amine, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions of enaminones derived from pyrrole derivatives. For example, cyclization of 2-formylpyrrole-based enaminones with ammonium acetate under reflux conditions yields intermediates that can be brominated using agents like N-bromosuccinimide (NBS) . Critical parameters include:
  • Temperature control (70–90°C for cyclization).
  • Use of inert atmosphere to prevent oxidation.
  • Stoichiometric ratios of brominating agents (e.g., 1.2 equiv. NBS).
    Table 1 summarizes key synthetic protocols:
MethodReagents/ConditionsYield (%)Reference
Cyclization + BrominationAmmonium acetate, NBS, DMF, 80°C65–75
Direct BrominationNBS, AIBN, CCl₄, reflux50–60

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and bromine placement. For example, aromatic protons in pyrrolopyrazine rings typically appear at δ 7.2–8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213.05 for C₇H₆BrN₃) .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Methodological Answer :
  • Storage : Keep in amber vials under inert gas (argon/nitrogen) at 2–8°C to prevent decomposition .
  • Safety : Use nitrile gloves, safety goggles, and fume hoods. Avoid inhalation (H315/H319 hazards) and skin contact .

Advanced Research Questions

Q. How can conflicting data regarding reaction yields in different synthetic protocols be systematically addressed?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent, catalyst loading). For example:
  • Use a fractional factorial design to test interactions between NBS concentration and reaction time.
  • Analyze data via ANOVA to identify statistically significant factors .
  • Cross-validate results with quantum mechanical calculations (e.g., DFT for transition-state analysis) .

Q. What strategies are effective in optimizing regioselectivity during bromination of pyrrolopyrazine precursors?

  • Methodological Answer :
  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to steer bromination to specific positions.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic bromination at electron-rich sites .
  • Catalysts : Use Lewis acids (FeCl₃) to improve selectivity .

Q. How can computational chemistry tools aid in predicting the reactivity and potential biological targets of this compound?

  • Methodological Answer :
  • Reactivity Prediction : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites .
  • Docking Studies : Use AutoDock Vina to screen against kinase or GPCR targets (e.g., imidazopyrazine-binding proteins) .
  • ADMET Profiling : Predict pharmacokinetics (e.g., LogP, CYP450 interactions) using SwissADME .

Q. What experimental approaches are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Synthetic Diversification : Prepare analogues with substitutions at positions 3 and 6 (e.g., Cl, CF₃, aryl groups) .
  • Bioassays : Test against cancer cell lines (e.g., MTT assay on HeLa cells) and bacterial strains (MIC determination) .
  • Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with IC₅₀ values .

Q. How should researchers design controlled experiments to assess potential cytotoxicity while minimizing false positives?

  • Methodological Answer :
  • Controls : Include vehicle (DMSO), positive (doxorubicin), and negative (untreated cells) controls.
  • Dose-Response : Test 6–8 concentrations (1 nM–100 μM) with triplicate measurements.
  • Mechanistic Studies : Combine cytotoxicity assays with apoptosis markers (Annexin V/PI staining) .

Key Notes for Experimental Design

  • Data Contradictions : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) if literature reports conflicting shifts .
  • Reaction Optimization : Prioritize green chemistry metrics (E-factor, atom economy) when scaling up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.